2-Chloro-6-methylpyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

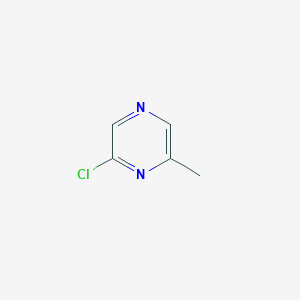

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVSPQGYLELRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428246 | |

| Record name | 2-Chloro-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38557-71-0 | |

| Record name | 2-Chloro-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyrazine is a substituted pyrazine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a common scaffold in biologically active molecules. The presence of a chlorine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, while the methyl group influences the molecule's steric and electronic properties. This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound.

Fundamental Properties

A summary of the core physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅ClN₂ | |

| Molecular Weight | 128.56 g/mol | |

| CAS Number | 38557-71-0 | [2] |

| Appearance | Colorless to slightly yellow crystal or oily liquid | [1] |

| Melting Point | 18-21 °C (as an oily liquid); 50-54 °C (as a crystalline solid) | [1] |

| Boiling Point | 83 °C @ 35 mmHg | [1] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents such as ethanol. | [3] |

| Purity (typical) | ≥98% (by GC) | [1] |

Synthesis and Purification

Proposed Synthesis via Nucleophilic Aromatic Substitution

A likely synthetic route involves the selective methylation of 2,6-dichloropyrazine. This can be achieved using a Grignard reagent or an organolithium reagent in the presence of a suitable catalyst.

References

Elucidation of the Chemical Structure of 2-Chloro-6-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Chloro-6-methylpyrazine. Given the limited availability of public domain experimental spectral data for this specific compound, this guide combines established spectroscopic principles, detailed experimental protocols, and data from structurally analogous compounds to present a complete framework for its characterization.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₅ClN₂. It belongs to the pyrazine family, which are known for their applications as flavoring agents and as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol |

| CAS Number | 38557-71-0 |

| Appearance | Colorless to slightly yellow crystal or oily liquid |

| Melting Point | 50-54 °C |

| Boiling Point | 83 °C at 35 mmHg |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol and chloroform.[1] |

Spectroscopic Data for Structural Elucidation

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.3 | Singlet |

| H-5 | ~8.2 | Singlet |

| -CH₃ | ~2.6 | Singlet |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Cl) | ~152 |

| C-3 | ~143 |

| C-5 | ~142 |

| C-6 (C-CH₃) | ~155 |

| -CH₃ | ~21 |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 128/130 | [M]⁺ | Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine. |

| 93 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 101/103 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrazine ring. |

Table 5: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2850-3000 | Medium |

| C=N Stretch (Pyrazine Ring) | 1580-1620 | Strong |

| C=C Stretch (Pyrazine Ring) | 1400-1500 | Strong |

| C-Cl Stretch | 700-800 | Strong |

Experimental Protocols

Detailed methodologies for the key experiments required for the structural elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Cap the tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with Electron Ionization (EI) source.

Procedure:

-

Introduce a small amount of the sample into the ion source via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 40-200.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Workflow and Signaling Pathway

Experimental Workflow for Structural Elucidation

The logical flow for the characterization of this compound is outlined below.

Caption: Workflow for the structural elucidation of this compound.

Potential Biological Signaling Pathway

Pyrazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Some of these compounds have been shown to target key signaling pathways involved in cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway.

Caption: Potential inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by pyrazine derivatives.

Conclusion

The structural elucidation of this compound is a systematic process that integrates multiple spectroscopic techniques. While a lack of publicly available experimental data necessitates the use of predicted values for instructional purposes, the detailed protocols and workflows presented in this guide provide a robust framework for the successful characterization of this and other similar heterocyclic compounds in a research and development setting. The potential for pyrazine derivatives to interact with critical biological pathways underscores the importance of thorough structural and functional characterization in drug discovery.

References

2-Chloro-6-methylpyrazine CAS number 38557-71-0 properties

An In-depth Technical Guide to 2-Chloro-6-methylpyrazine

CAS Number: 38557-71-0

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, reactivity, and applications.

Physicochemical and Spectroscopic Properties

This compound is a crystalline powder at room temperature.[1] Its properties make it a valuable intermediate in various chemical syntheses.[2]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 38557-71-0 | [2][3] |

| Molecular Formula | C₅H₅ClN₂ | [2][3] |

| Molecular Weight | 128.56 g/mol | [2][3][4] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 49-54 °C | [1][2][5] |

| Boiling Point | 83 °C at 35 mmHg | [1][2] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol and chloroform. | [1] |

| pKa | -0.89 ± 0.10 (Predicted) | [1] |

| Storage | Room temperature, sealed in a dry, dark place. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for structure confirmation. While detailed experimental spectra are proprietary, computed data and typical characteristics are available.

| Spectroscopy | Data / Predicted Characteristics | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic protons and a methyl group. | [4][6] |

| ¹³C NMR | Signals for aromatic carbons and the methyl carbon. | [4][6] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 128, with an isotopic peak (M+2) at m/z 130 characteristic of a single chlorine atom. | [4][6] |

| Kovats Retention Index | 986 (Semi-standard non-polar column) | [4] |

Synthesis and Reactivity

Pyrazine derivatives are important scaffolds in medicinal and materials chemistry.[7] Their synthesis has been a subject of extensive research, with various methods developed to improve efficiency and yield.[8]

Synthesis Protocols

The direct synthesis of this compound can be achieved from 2-(6-chloropyrazin-2-yl)acetic acid.[9] A general and widely used method for creating the pyrazine core is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[7][8]

General Experimental Protocol: Pyrazine Synthesis via Condensation

This protocol is an illustrative example of a common method for synthesizing a pyrazine ring, which is the core of this compound.

-

Reaction Setup: Dissolve the chosen 1,2-diamine (1.0 equivalent) and 1,2-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as aqueous ethanol, in a round-bottom flask equipped with a magnetic stirrer.[7]

-

Base Addition: Add a base, such as sodium hydroxide, to the solution to facilitate the condensation reaction.[7]

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction typically proceeds through the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine.[10] Air bubbling or a mild oxidizing agent can be used to promote oxidation.[10]

-

Work-up: Once the reaction is complete (monitored by TLC), neutralize the mixture. Extract the product using an appropriate organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final pyrazine derivative.[7]

Caption: General experimental workflow for pyrazine synthesis.

Reactivity

The reactivity of this compound is primarily dictated by the electron-deficient pyrazine ring and the chloro substituent, which acts as a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[11] This property makes it a key building block for introducing the 6-methylpyrazine moiety into more complex molecules.[2]

Caption: Reactivity of this compound in SₙAr reactions.

Applications in Research and Development

This compound is a versatile compound with applications spanning multiple industries.

-

Pharmaceutical and Medicinal Chemistry: As a heterocyclic intermediate, it is a crucial building block for the synthesis of new drug candidates.[1][12] The pyrazine scaffold is present in numerous biologically active compounds and approved drugs, exhibiting activities such as anticancer, antibacterial, anti-inflammatory, and antiviral effects.[13][14][15]

-

Agrochemicals: It serves as an intermediate in the development of novel pesticides and herbicides, potentially offering solutions with reduced environmental impact.[2]

-

Flavor and Fragrance Industry: The compound is used as a flavoring agent in food products, imparting unique savory notes that enhance the overall taste profile.[2]

-

Material Science: It is also explored for its role in creating advanced materials, including innovative coatings and polymers.[2]

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of pyrazine derivatives is known to interact with various biological targets. Their structural features make them potential scaffolds for designing inhibitors of key cellular pathways.[12][16]

For instance, many pyrazine-based molecules have been developed as potent protein kinase inhibitors.[16] Kinases are critical regulators of cell signaling, and their dysregulation is implicated in diseases like cancer.[16] The pyrazine ring can serve as a scaffold to which functional groups are attached to interact with the ATP-binding pocket of a kinase.

Caption: Conceptual model of kinase inhibition by a pyrazine derivative.

Safety and Handling

This compound is classified as harmful and an irritant.[17] Proper safety precautions must be taken during handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][17] Some sources also indicate potential toxicity if inhaled or in contact with skin.[4]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[17]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, eye protection, and face protection.[17]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[5][18][19]

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound AldrichCPR 38557-71-0 [sigmaaldrich.com]

- 4. This compound | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. This compound | 38557-71-0 [amp.chemicalbook.com]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Chloro-6-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-6-methylpyrazine. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of data retrieved from spectral databases for analogous compounds and predicted values based on structure-activity relationships. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar pyrazine derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyrazine-H (H3/H5) | 8.3 - 8.5 | Singlet |

| Methyl-H (-CH₃) | 2.5 - 2.7 | Singlet |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Cl) | ~151 |

| C3 | ~143 |

| C5 | ~142 |

| C6 (C-CH₃) | ~153 |

| -CH₃ | ~21 |

Solvent: CDCl₃. Data is inferred from spectral data of 2-chloropyrazine and 2,6-dimethylpyrazine[1][2][3].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch | 1570 - 1600 | Medium-Strong |

| C=C stretch (aromatic) | 1400 - 1500 | Medium-Strong |

| C-Cl stretch | 700 - 800 | Strong |

Data is based on characteristic IR absorption regions and spectra of related compounds like 2-chloropyrazine and 2,6-dimethylpyrazine[4][5].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is presented below.

Table 4: Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 128/130 | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| [M-CH₃]⁺ | 113/115 | Loss of a methyl group. |

| [M-Cl]⁺ | 93 | Loss of a chlorine atom. |

| [C₄H₃N₂]⁺ | 79 | Pyrazine ring fragment. |

Ionization Method: Electron Ionization (EI). The molecular weight of this compound is 128.56 g/mol [6]. Fragmentation patterns are predicted based on the structure and data from analogous compounds[7][8].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire a proton spectrum with a spectral width of approximately 16 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a carbon spectrum with a spectral width of approximately 220 ppm. A proton-decoupled pulse sequence should be used. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

-

Data Acquisition: Place the sample in the IR beam and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be clearly visible.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethylpyrazine(108-50-9) 13C NMR spectrum [chemicalbook.com]

- 3. Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazine, 2,6-dimethyl- [webbook.nist.gov]

- 5. Chloropyrazine [webbook.nist.gov]

- 6. This compound | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrazine, 2,6-dimethyl- [webbook.nist.gov]

- 8. Chloropyrazine [webbook.nist.gov]

Physical and chemical characteristics of 2-Chloro-6-methylpyrazine

An In-depth Technical Guide to 2-Chloro-6-methylpyrazine

Abstract

This compound is a heterocyclic aromatic compound of significant interest in various fields of chemical research and industrial application. Its unique molecular structure, featuring a pyrazine ring substituted with a chloro and a methyl group, makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1][2] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its primary applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is typically a white to slightly yellow crystalline solid or oily liquid at room temperature.[1][2] Its properties are summarized in the tables below.

Table 1: General and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-Methyl-2-chloropyrazine | [4] |

| CAS Number | 38557-71-0 | [2][3] |

| Molecular Formula | C₅H₅ClN₂ | [2][3][4] |

| Molecular Weight | 128.56 g/mol | [2][3] |

| Appearance | White to almost white powder/crystal; Colorless to slightly yellow crystal or oily liquid | [1][2] |

| Purity | ≥ 98% (GC) | [2][4] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 18-21 °C; 49-54 °C | [1][2][5] |

| Boiling Point | 83 °C at 35 mmHg | [1][2][5] |

| Density | 1.2 - 1.24 g/cm³ | [1][5] |

| Flash Point | 73.3 ± 11.5 °C | [5] |

| Refractive Index | 1.530 | [5] |

| Topological Polar Surface Area | 25.8 Ų | [3][5] |

Table 3: Solubility

| Solvent | Solubility | Source(s) |

| Water | Almost insoluble | [1] |

| Organic Solvents | Soluble in ethanol and chloroform | [1] |

Chemical Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr), making it a key precursor for introducing a wide range of functional groups.

General Synthesis Method

Experimental Protocol: Synthesis via Decarboxylation

This protocol is based on a described manufacturing use.[5]

Materials:

-

2-(6-chloropyrazin-2-yl)acetic acid

-

Water

-

Ethyl acetate (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

High-pressure reaction vessel (e.g., sealed tube or autoclave)

Procedure:

-

Reaction Setup: In a high-pressure vessel, combine 2-(6-chloropyrazin-2-yl)acetic acid (1.0 equivalent) with water (approx. 10-15 volumes).

-

Reaction: Seal the vessel and heat the mixture to 130 °C. Maintain this temperature with stirring overnight (12-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel and extract with an organic solvent like ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by techniques such as column chromatography on silica gel or distillation under reduced pressure to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected spectral data are based on the analysis of structurally similar compounds.[7]

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region (typically δ 8.0-8.5 ppm) corresponding to the two protons on the pyrazine ring, and a singlet in the aliphatic region (typically δ 2.5-2.7 ppm) for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals: two for the CH carbons of the pyrazine ring, two for the quaternary carbons (one attached to Cl and one to the methyl group), and one for the methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching vibrations for the aromatic ring and the methyl group, C=N and C=C stretching bands for the pyrazine ring, and a C-Cl stretching vibration.

Experimental Protocol: General Spectroscopic Analysis

Objective: To confirm the identity and purity of the synthesized this compound.

Instrumentation:

-

NMR Spectrometer (400 MHz or higher)

-

FTIR Spectrometer

-

Mass Spectrometer (GC-MS or direct infusion)

Procedure:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

IR: For a solid sample, prepare a KBr pellet or use an ATR accessory. For an oily liquid, a thin film can be prepared between salt plates.

-

MS: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) for analysis.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) according to standard instrument parameters.

-

IR: Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

MS: Obtain the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

-

-

Data Analysis:

-

Analyze the chemical shifts, coupling patterns, and integrations in the NMR spectra to assign the structure.

-

Identify characteristic absorption bands in the IR spectrum corresponding to the functional groups.

-

Confirm the molecular weight and isotopic distribution from the mass spectrum.

-

Caption: Workflow for the structural confirmation of this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial building block in several industries.

-

Pharmaceuticals: It serves as an intermediate for synthesizing specific drug molecules.[1] Research has indicated its utility in developing compounds with potential anti-cancer, anti-viral, and anti-bacterial activities.[1]

-

Agrochemicals: The compound is used in the development of new pesticides, potentially offering solutions for pest control.[2]

-

Flavor and Fragrance: Due to its distinct aromatic properties, it is used as a flavoring agent in food products, often imparting a savory note.[2] It is also a precursor in the synthesis of more complex aromatic compounds for fragrances.[2]

Caption: Logical workflow of this compound as a scaffold in drug discovery.

Safety and Handling

This compound is classified as harmful and an irritant.[1][5] Appropriate safety precautions must be taken during its handling and storage.

Table 4: GHS Hazard Information

| Code | Hazard Statement | Source(s) |

| H301/H302 | Toxic or Harmful if swallowed | [3][5] |

| H311 | Toxic in contact with skin | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H331 | Toxic if inhaled | [3] |

| H335 | May cause respiratory irritation | [3] |

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Avoid breathing dust, fumes, or vapor.[1]

-

Prevent contact with skin and eyes.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep away from fire, heat sources, and oxidizing agents.[1]

-

Recommended storage temperature is 2 - 8 °C.[2]

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it a highly valuable intermediate in synthetic chemistry. Its utility as a precursor in the pharmaceutical, agrochemical, and flavor industries is well-established. Proper handling and storage are crucial due to its hazardous nature. This guide provides the foundational technical information required by researchers and scientists to effectively and safely utilize this versatile chemical building block.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-6-methylpyrazine

This technical guide provides comprehensive information on the core physicochemical properties, identification data, and a representative experimental protocol for the synthetic application of 2-Chloro-6-methylpyrazine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₅H₅ClN₂ | |

| Molecular Weight | 128.56 | g/mol |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 50 - 54 | °C |

| Boiling Point | 83 | °C (at 35 mmHg) |

| Density | 1.23 - 1.24 | g/cm³ |

Spectroscopic and Identification Data

For unambiguous identification and use in computational chemistry, the following identifiers are provided.

| Identifier | Value |

| CAS Number | 38557-71-0 |

| SMILES String | Cc1cncc(Cl)n1 |

| InChI Key | CKUVSPQGYLELRG-UHFFFAOYSA-N |

| PubChem CID | 7170095 |

Experimental Protocols

This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions to form more complex molecules.[1] Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3][4][5][6]

Reaction: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid.

Objective: To synthesize a 2-aryl-6-methylpyrazine derivative.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DME/water mixture)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Reagents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Brine, Anhydrous Na₂SO₄, Silica gel)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-6-methylpyrazine.

-

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Logical Workflow

The following diagram illustrates the logical relationship between the chemical name, its structural representation (SMILES), and its fundamental molecular properties.

Caption: Relationship between this compound and its key identifiers and properties.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

Technical Guide: Physicochemical Properties of 2-Chloro-6-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-6-methylpyrazine, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes available data on its melting point and solubility, and provides detailed experimental protocols for their determination, which is crucial for applications in drug discovery and development.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂ | PubChem[1] |

| Molecular Weight | 128.56 g/mol | Chem-Impex[2] |

| CAS Number | 38557-71-0 | Chem-Impex[2] |

| Appearance | White to almost white powder or crystals | Chem-Impex[2] |

| Melting Point | 49-54 °C | Chem-Impex, ECHEMI, ChemicalBook[2][3][4] |

| Boiling Point | 83 °C @ 35 mmHg | Chem-Impex, ECHEMI[2][3] |

| Solubility in Water | Insoluble (Qualitative) | N/A |

| Solubility in Organic Solvents | Soluble in ethanol and chloroform (Qualitative) | N/A |

Experimental Protocols

Accurate determination of the melting point and solubility is fundamental for the successful application of this compound in research and development. Below are detailed, standardized protocols for these measurements.

Melting Point Determination (Capillary Method)

This method is a standard and widely accepted technique for the determination of the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating can be performed to approximate the melting point.

-

For a more accurate measurement, start heating at a rate of 10-20 °C/minute until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

-

-

Reporting: Report the melting point as a range. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

This is a conventional and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired solvent (e.g., water, ethanol, chloroform) to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a constant temperature shaker or water bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

-

Calculation:

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

-

Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for the physicochemical characterization of a new chemical entity (NCE) like this compound in a drug development setting.

Caption: Workflow for Physicochemical Characterization of a New Chemical Entity.

This comprehensive approach ensures that a thorough understanding of the physicochemical properties of a compound like this compound is established, which is essential for its effective utilization in drug development and other scientific research.

References

Theoretical Studies on the Electronic Structure of Chloromethylpyrazines: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethylpyrazines are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. As derivatives of pyrazine, a diazine containing two nitrogen atoms at positions 1 and 4 of a benzene ring, they serve as crucial scaffolds in the synthesis of various biologically active molecules. The introduction of chloro and methyl substituents onto the pyrazine ring significantly modulates its electronic properties, thereby influencing the molecule's reactivity, stability, and potential biological interactions.

The chloro group, being electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic environment on the pyrazine ring. The positions of these substituents can lead to distinct isomers with varied electronic distributions, dipole moments, and chemical reactivities. A thorough understanding of the electronic structure of these molecules is paramount for the rational design of novel drug candidates and functional materials.

This technical guide outlines a comprehensive theoretical approach to investigate the electronic structure of chloromethylpyrazine isomers. It details the computational methodologies, presents expected quantitative data, and visualizes the logical workflow and conceptual relationships inherent in such a study.

Core Concepts in Electronic Structure Analysis

A theoretical study of the electronic structure of chloromethylpyrazines would primarily focus on several key quantum chemical descriptors:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

-

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing insight into the charge distribution and identifying potential sites for electrophilic or nucleophilic attack.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which is critical for understanding its solubility and intermolecular interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Detailed Computational Methodology

This section outlines a robust computational protocol for the theoretical investigation of chloromethylpyrazine isomers, based on established methods for similar heterocyclic systems.

Geometry Optimization

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

-

Method: Density Functional Theory (DFT) is a widely used and accurate method for this purpose. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

-

Basis Set: A 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.

-

Software: The Gaussian suite of programs is a standard tool for such calculations.

Electronic Property Calculations

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same DFT method and basis set to compute the electronic properties.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution. It is used to calculate the Mulliken atomic charges.

-

Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO gap.

-

Dipole Moment Calculation: The total dipole moment and its components are calculated.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecular surface to identify reactive sites.

Data Presentation: A Comparative Analysis of Chloromethylpyrazine Isomers

The following tables present expected quantitative data for three isomers of chloromethylpyrazine: 2-chloro-3-methylpyrazine, 2-chloro-5-methylpyrazine, and 2-chloro-6-methylpyrazine. These values are representative of what would be obtained from the computational protocol described above and are based on the known electronic effects of the substituents.

Table 1: Calculated Electronic Energies of Chloromethylpyrazine Isomers

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-chloro-3-methylpyrazine | -6.85 | -1.25 | 5.60 |

| 2-chloro-5-methylpyrazine | -6.78 | -1.20 | 5.58 |

| This compound | -6.82 | -1.22 | 5.60 |

Table 2: Calculated Dipole Moments of Chloromethylpyrazine Isomers

| Isomer | Dipole Moment (Debye) |

| 2-chloro-3-methylpyrazine | 2.5 |

| 2-chloro-5-methylpyrazine | 1.8 |

| This compound | 3.2 |

Table 3: Selected Mulliken Atomic Charges of Chloromethylpyrazine Isomers

| Isomer | C2 | C3 | C5 | C6 | N1 | N4 | Cl | C (methyl) |

| 2-chloro-3-methylpyrazine | 0.15 | 0.05 | -0.02 | -0.01 | -0.18 | -0.19 | -0.12 | -0.25 |

| 2-chloro-5-methylpyrazine | 0.16 | -0.01 | 0.06 | -0.02 | -0.17 | -0.20 | -0.13 | -0.24 |

| This compound | 0.15 | -0.02 | -0.02 | 0.07 | -0.19 | -0.18 | -0.12 | -0.26 |

Visualizations: Workflows and Conceptual Relationships

The following diagrams, generated using the DOT language, visualize the computational workflow and the conceptual influence of substituent positioning on the electronic properties of the pyrazine ring.

Novel properties of pyrazine-based heterocyclic compounds

An In-depth Technical Guide to the Novel Properties of Pyrazine-Based Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms in a 1,4-orientation, serves as a pivotal scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][4] This is attributed to the unique physicochemical properties of the pyrazine ring, which enhance target binding capabilities compared to simple hydrocarbons.[1][2] Recent advancements have focused on synthesizing novel pyrazine-based compounds and exploring their mechanisms of action, particularly as inhibitors of key signaling pathways implicated in various diseases.[5][6][7] This technical guide provides a comprehensive overview of the novel properties of these compounds, detailing their biological activities with quantitative data, outlining key experimental protocols for their synthesis and characterization, and visualizing the complex signaling pathways they modulate.

Introduction to Pyrazine-Based Heterocyclic Compounds

Heterocyclic compounds are fundamental to drug discovery, with nitrogen-containing rings being particularly prevalent in clinically used drugs.[1][2] The pyrazine ring is an aromatic heterocycle characterized by a symmetrical structure, a pKa of 0.65, a resonance energy of 24.3 Kcal/mol, and a zero dipole moment.[1] These properties, along with the ability of its nitrogen atoms to form hydrogen bonds, make the pyrazine moiety a privileged structure in the design of bioactive molecules.[1][2] Pyrazine derivatives are found in natural products, such as the marine alkaloids clavulazine and botryllazine A, and are the core of numerous synthetic drugs, including the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib.[3][5][8] Their applications extend beyond medicine into materials science, where they are used in the development of polymers for optical and photovoltaic devices.[3]

Novel Biological and Pharmacological Properties

Research into pyrazine-modified compounds has revealed a wide spectrum of biological activities, often with improved potency and reduced toxicity compared to parent compounds.[1][2]

Anticancer Activity

Pyrazine derivatives have shown significant efficacy against a variety of human cancers by targeting enzymes, receptors, and critical signaling pathways.[6] Many function as potent kinase inhibitors, while others induce apoptosis and cell cycle arrest through mechanisms like the upregulation of reactive oxygen species (ROS).[1][9]

Key Mechanisms and Targets:

-

Tyrosine Kinase Inhibition: AKN-028 is a novel pyrazine-based tyrosine kinase inhibitor with promising preclinical results against acute myeloid leukemia (AML).[5][8]

-

Proteasome Inhibition: Bortezomib, a pyrazine-containing therapeutic, reversibly inhibits the 26S proteasome, a key target in multiple myeloma treatment.[5][8]

-

SHP2 Allosteric Inhibition: Novel pyrazine compounds have been designed as allosteric inhibitors of the SHP2 protein, which is a member of the protein tyrosine phosphatases (PTPs) family and is closely related to cancer.[7][10] Inhibition of SHP2 can disrupt the RAS-ERK signaling pathway, which is crucial for the survival and proliferation of cancer cells.[7]

-

Induction of Apoptosis: Certain chalcone-pyrazine hybrids and piperlongumine-ligustrazine derivatives have been shown to induce apoptosis in cancer cells, in some cases by promoting the accumulation of ROS.[1][2]

Table 1: In Vitro Anticancer Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Piperlongumine-Ligustrazine Derivatives (42-45) | U87MG, HCT116, A549, K562 | 0.25 - 8.73 | [1] |

| Piperlongumine Analogs (38-40) | HCT116 | 3.19 - 8.90 | [1] |

| Chalcone-Pyrazine Hybrid (46) | BPH-1 | 10.4 | [1][2] |

| Chalcone-Pyrazine Hybrid (46) | MCF-7 | 9.1 | [1][2] |

| Chalcone-Pyrazine Hybrid (47) | PC12 | 16.4 | [1][2] |

| Chalcone-Pyrazine Hybrid (48) | BEL-7402 | 10.74 | [2] |

| Resveratrol Analog (67) | MCF-7 | 70.9 | [1] |

| Pyrazine-linked Thiazole (13a) | A549 (lung cancer) | 17 ± 0.5 | [11] |

| Pyrazolo[1,5-a]pyrazine Derivative (34) | JAK1, JAK2, TYK2 (kinases) | 0.003, 0.0085, 0.0077 |[6] |

Anti-inflammatory and Antioxidant Activity

Pyrazine compounds exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO).[1] For instance, a specific derivative showed 56.32% inhibition of LPS-induced NO overexpression at a 20 μM concentration.[1] The antioxidant properties are often linked to the ability to scavenge superoxide anions.[12] Tetramethylpyrazine (also known as ligustrazine) is reported to scavenge these anions and reduce nitric oxide production in human granulocytes.[12]

Antimicrobial Activity

Pyrazines are known for their broad-spectrum antimicrobial activity.[13][14] Their volatile nature allows them to act at a distance, making them potential bio-based fumigants.[14] The mechanism of action can involve the disintegration of the cell envelope and destruction of DNA in susceptible bacteria.[14]

Physicochemical Properties

The biological activity and therapeutic potential of pyrazine derivatives are intrinsically linked to their physicochemical characteristics.

Table 2: Key Physicochemical Properties of Pyrazine

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₄N₂ | [12] |

| Molar Mass | 80.09 g/mol | [12] |

| Appearance | White crystals | [12] |

| Melting Point | 52 °C (126 °F; 325 K) | [12] |

| Boiling Point | 115 °C (239 °F; 388 K) | [12] |

| Solubility in Water | Soluble | [12] |

| Acidity (pKa of protonated pyrazine) | 0.37 (weaker base than pyridine) | [1][12] |

| Dipole Moment | 0 D (due to symmetry) | [1] |

| Resonance Energy | 24.3 Kcal/mol |[1] |

Synthetic Methodologies and Experimental Protocols

The synthesis of functionalized pyrazines is a key area of research, with various methods developed to create diverse libraries of these compounds.[15] Common strategies include the condensation of 1,2-dicarbonyl compounds with 1,2-diamines and the dehydrogenation of piperazines.[16][17]

Experimental Protocol: Condensation Synthesis of 2-hydroxy-3-carbamido-5,6-diphenylpyrazine

This protocol is based on the condensation reaction between 2-aminopropanediamide (aminomalonamide) and benzil (a 1,2-dicarbonyl compound).[15]

Materials:

-

2-Aminopropanediamide (Aminomalonamide)

-

Benzil

-

95% Aqueous Ethanol

-

12.5 N Aqueous Sodium Hydroxide Solution

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the benzil in 95% aqueous ethanol.

-

Addition of Reactant: Add an equimolar amount of 2-aminopropanediamide to the solution.

-

Base Addition: Slowly add the aqueous sodium hydroxide solution to the reaction mixture while stirring. The base catalyzes the condensation and cyclization steps.

-

Reflux: Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (e.g., via TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Neutralization and Isolation: Carefully neutralize the mixture with an appropriate acid. Collect the solid product by filtration and wash it with cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the final 2-hydroxy-3-carbamido-5,6-diphenylpyrazine.[15]

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-chloro-6-methylpyrazine from 2,6-dichloropyrazine. The primary method detailed is a Palladium-catalyzed Negishi cross-coupling reaction, a versatile and widely used method in medicinal chemistry for its high functional group tolerance and efficiency. Alternative cross-coupling methodologies, such as Kumada and Suzuki-Miyaura couplings, are also presented as viable synthetic routes.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its selective synthesis from the readily available 2,6-dichloropyrazine is a crucial transformation. The regioselective mono-substitution of dihalogenated heterocycles can be challenging, but transition metal-catalyzed cross-coupling reactions provide a powerful tool to achieve this with high selectivity and yield. This note focuses on the Negishi cross-coupling, which utilizes an organozinc reagent as the methyl source.

Reaction Principle: Negishi Cross-Coupling

The Negishi coupling is a carbon-carbon bond-forming reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex.[1] In this application, 2,6-dichloropyrazine is reacted with a methylzinc reagent in the presence of a palladium catalyst to selectively replace one of the chlorine atoms with a methyl group. The slightly different electronic environments of the two chlorine atoms on the pyrazine ring can contribute to the regioselectivity of the reaction, often favoring mono-substitution under controlled conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Negishi Cross-Coupling

This protocol details the synthesis of this compound via a Negishi cross-coupling reaction.

Materials:

-

2,6-Dichloropyrazine

-

Methylzinc chloride solution (0.5 M in THF)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloropyrazine (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous THF to dissolve the starting materials.

-

Addition of Methylating Agent: Slowly add methylzinc chloride solution (1.1 eq, 0.5 M in THF) to the reaction mixture at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Expected Outcome:

The reaction should yield this compound as a solid. The yield can be optimized by adjusting the catalyst loading, temperature, and reaction time.

Diagram of Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via different cross-coupling methods.

| Parameter | Negishi Coupling | Kumada Coupling [2][3] | Suzuki-Miyaura Coupling [4][5] |

| Starting Material | 2,6-Dichloropyrazine | 2,6-Dichloropyrazine | 2,6-Dichloropyrazine |

| Methylating Agent | Methylzinc chloride | Methylmagnesium bromide | Methylboronic acid |

| Catalyst | Pd(PPh₃)₄ | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | Pd(PPh₃)₄ |

| Base | Not required | Not required | K₂CO₃ or Cs₂CO₃ |

| Solvent | THF | THF or Diethyl ether | Toluene/Water or Dioxane/Water |

| Temperature | Room Temperature | 0 °C to Room Temperature | 80-100 °C |

| Typical Yield | 70-85% | 65-80% | 60-75% |

Note: Yields are estimates based on related literature and may vary depending on specific reaction conditions and scale.

Alternative Protocols

Protocol 2: Nickel-Catalyzed Kumada Coupling

The Kumada coupling offers a cost-effective alternative using a Grignard reagent.

Brief Methodology:

-

To a solution of 2,6-dichloropyrazine in anhydrous THF, add Ni(dppp)Cl₂ (0.03 eq) under an inert atmosphere.

-

Cool the mixture to 0 °C and slowly add methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC-MS).

-

Work-up and purification are similar to the Negishi protocol.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another widely used method, known for the stability and low toxicity of the boronic acid reagent.

Brief Methodology:

-

In a round-bottom flask, combine 2,6-dichloropyrazine (1.0 eq), methylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Add a solvent mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC/GC-MS).

-

After cooling, perform an aqueous work-up and purify by column chromatography.

Logical Relationships

The choice of synthetic route often depends on several factors. The following diagram illustrates the decision-making process for selecting a suitable cross-coupling method.

Caption: Decision matrix for selecting a cross-coupling method.

Conclusion

The synthesis of this compound from 2,6-dichloropyrazine can be effectively achieved through various palladium or nickel-catalyzed cross-coupling reactions. The Negishi coupling provides a reliable method with good yields under mild conditions. The Kumada and Suzuki-Miyaura couplings represent valuable alternatives, with the choice of method often depending on factors such as cost, substrate scope, and handling of reagents. The protocols and data presented here serve as a comprehensive guide for researchers in the development of synthetic routes to this important chemical intermediate.

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Kumada coupling - Wikipedia [en.wikipedia.org]

- 3. Kumada Coupling [organic-chemistry.org]

- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Application Notes and Protocols for 2-Chloro-6-methylpyrazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-Chloro-6-methylpyrazine as a versatile building block in organic synthesis. It includes detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of relevant biological pathways.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrazine core is a common motif in numerous biologically active molecules, including kinase inhibitors.[1][2][3][4][5] The presence of a reactive chlorine atom and a methyl group allows for diverse functionalization, making it an ideal scaffold for the synthesis of compound libraries for drug discovery. The chlorine atom can be readily displaced through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of aryl, heteroaryl, and amino substituents.

Key Applications

This compound serves as a crucial intermediate in the synthesis of a variety of valuable compounds, most notably in the development of kinase inhibitors for oncology and immunology.[1][2][3] The pyrazine scaffold can effectively mimic the hinge-binding region of ATP in many kinases, and substitutions at the 2- and 6-positions allow for the exploration of structure-activity relationships (SAR) to achieve potency and selectivity.

1. Synthesis of 2-Aryl-6-methylpyrazines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 2-position, yielding 2-aryl-6-methylpyrazines. These products are key intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[6]

2. Synthesis of 2-Amino-6-methylpyrazines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction enables the synthesis of 2-amino-6-methylpyrazine derivatives by coupling this compound with a wide range of primary and secondary amines. These aminated pyrazines are important pharmacophores in numerous drug candidates.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[9][10]

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and Water (solvent mixture)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).

-

Add K₂CO₃ (2.0 mmol).

-

Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methylpyrazine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Amines

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[11][12]

Materials:

-

This compound

-

Amine (e.g., Aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or another suitable base

-

Toluene or 1,4-Dioxane (anhydrous solvent)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Celite

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%) to an oven-dried Schlenk flask.

-

Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

-

Add anhydrous toluene or dioxane (5 mL).

-

Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-6-methylpyrazine derivative.

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 92 |

| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | DME | 85 | 24 | 78 |

Table 2: Representative Buchwald-Hartwig Amination Reactions of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3.6) | NaOtBu | Toluene | 110 | 20 | 88 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 95 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2.5) | K₃PO₄ | Toluene | 100 | 24 | 82 |

Mandatory Visualizations

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]